N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide
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Overview
Description
N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide is a synthetic organic compound with the molecular formula C23H18ClNO5 It is characterized by the presence of a chlorobenzoyl group, a benzodioxin ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzodioxin intermediate with 4-methoxybenzamide. This can be achieved through a condensation reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
- N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide
Uniqueness
N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in molecular interactions, stability, and reactivity.
Properties
Molecular Formula |
C23H18ClNO5 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H18ClNO5/c1-28-17-8-4-15(5-9-17)23(27)25-19-13-21-20(29-10-11-30-21)12-18(19)22(26)14-2-6-16(24)7-3-14/h2-9,12-13H,10-11H2,1H3,(H,25,27) |
InChI Key |
IGACXPALGPYVDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=C(C=C4)Cl)OCCO3 |
Origin of Product |
United States |
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